Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C14H15FN2O2. This compound is characterized by the presence of a pyrazole ring substituted with a fluorobenzyl group and an ethyl ester group.
Preparation Methods
The synthesis of Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides stability and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:
- Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-bromobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylate
These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different halogens or alkyl groups can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C14H15FN2O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-10(2)17(16-13)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
IIRKRPQBHFZMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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